molecular formula C21H25NOS2 B2794730 (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797737-66-6

(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2794730
M. Wt: 371.56
InChI Key: IPMLZQBXURKTLV-UHFFFAOYSA-N
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Description

The chemical compound (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a versatile material utilized in scientific research. Its unique structure offers potential applications in drug discovery, organic synthesis, and material science. The molecular formula of this compound is C20H19NOS2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized and characterized using techniques such as UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. Structural optimization and theoretical vibrational spectra interpretation are conducted using density functional theory calculations (Shahana & Yardily, 2020).

Biological Activities

  • Antibacterial Activity : Molecular docking studies have been carried out to understand the antibacterial activity of the compound. These studies help in exploring its potential as an antibacterial agent (Shahana & Yardily, 2020).
  • Antimicrobial and Antifungal Activities : Synthesized derivatives have shown promising results in screening for antibacterial and antifungal activities. This indicates their potential in the development of new antimicrobial agents (Ashok et al., 2017).

Optoelectronic Properties

  • Electrochemical and Electrochromic Properties : Studies have been conducted on novel polymers containing phenyl-methanone units, including derivatives of thiophene, for their electrochemical and electrochromic properties. This suggests applications in materials science, particularly in electronic and optoelectronic devices (Hu et al., 2013).

Anticancer Activities

  • Anticancer Potential : Certain derivatives have been evaluated for anticancer activities, providing insights into their potential use in cancer therapy. The structure-activity relationships of these compounds can guide further pharmacological studies (Othman et al., 2019).

Enzyme Inhibitory Activities

  • Enzyme Inhibition : Derivatives have been assessed for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This demonstrates their potential in the development of enzyme inhibitors (Cetin et al., 2021).

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS2/c23-20(21(11-4-5-12-21)19-9-6-15-25-19)22-13-10-18(24-16-14-22)17-7-2-1-3-8-17/h1-3,6-9,15,18H,4-5,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMLZQBXURKTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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